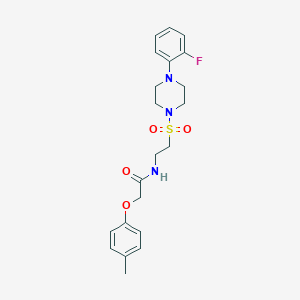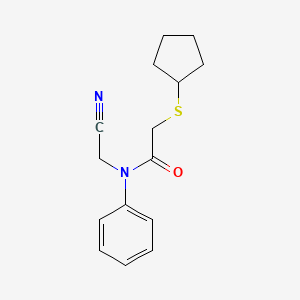
2,4,5-trichlorobenzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorobenzoyl chloride is a chemical compound that is closely related to various chlorinated benzene derivatives. While the provided papers do not directly discuss this compound, they do mention compounds with similar structures or functionalities, such as chlorinated benzene rings and benzoyl chloride derivatives. For instance, the synthesis of 4-chlorobenzoate involves the use of 4-chlorobenzoyl chloride, indicating the reactivity of such compounds in condensation reactions .
Synthesis Analysis
The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of polystannylated benzene derivatives from tetrabromobenzene and their subsequent conversion to chloromercurio benzenes demonstrates the chemical transformations that chlorinated benzenes can undergo . Similarly, the use of tetrachlorobenzo[d][1,3,2]dioxaborole as a catalyst for amide condensation suggests that chlorinated benzene compounds can play a role in facilitating chemical reactions .
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives is characterized by the presence of chlorine atoms attached to the benzene ring, which can influence the geometry and electronic properties of the molecule. For instance, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride determined by X-ray diffraction shows a planar benzene ring with a dihedral angle between the benzene ring and the sulfonyl chloride group . This indicates that the substitution pattern of chlorine atoms can significantly affect the overall molecular conformation.
Chemical Reactions Analysis
Chlorinated benzene derivatives are known to participate in various chemical reactions. The papers provided discuss the use of chlorinated benzene compounds as catalysts and reactants in different chemical transformations. For example, the catalytic activity of tetrachlorobenzo[d][1,3,2]dioxaborole in amide condensation reactions highlights the potential of chlorinated benzene derivatives to influence reaction mechanisms and outcomes . Additionally, the conversion of polystannylated benzene derivatives to chloromercurio benzenes showcases the reactivity of these compounds with heavy metal salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzene derivatives are determined by their molecular structure and the presence of chlorine atoms. The crystal structure analysis of chlorinated benzene compounds, such as the one performed for 2,4,5-trichlorobenzenesulfonyl chloride, provides insights into their density, crystal system, and space group, which are important for understanding their behavior in solid-state and their potential applications . The spectral properties of these compounds, as discussed for the chloromercurio benzenes, are also crucial for their identification and characterization .
Scientific Research Applications
Environmental Chemistry and Degradation
Research on 2,4,5-trichlorobenzoyl chloride has explored its role in environmental chemistry, particularly regarding the degradation of related compounds. For instance, Boye, Dieng, and Brillas (2003) investigated the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid, a compound related to this compound, in acidic aqueous solutions. They found that this process efficiently oxidizes the compound and its products, leading to the release of chloride ions and the formation of various carboxylic acids (Boye, Dieng, & Brillas, 2003).
Chemical Synthesis and Crystallography
In the realm of chemical synthesis and crystallography, Zhang et al. (2020) detailed the synthesis of dichlorobenzamide derivatives using 3,5-dichlorobenzoyl chloride, a compound similar to this compound, achieving good yields and characterizing the compounds through various spectroscopic methods. The crystal structures of some of these derivatives were elucidated, providing insights into their molecular conformations (Zhang, Li, Wang, Jia, & Zhang, 2020).
Spectroscopic Analysis
Gayathri and Arivazhagan (2012) conducted a comprehensive spectroscopic analysis of 2,4,5-trichlorobenzene sulfonyl chloride, revealing its structural, electronic, and vibrational properties. They employed quantum chemical calculations and natural bond orbital analysis to understand the stability and chemical behavior of this molecule (Gayathri & Arivazhagan, 2012).
Adsorption and Thermodynamics
Khan and Akhtar (2011) explored the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on specific composite materials, determining key thermodynamic parameters. Their research provides insight into the effectiveness of these materials in adsorbing similar compounds from aqueous solutions, which is relevant for environmental cleanup applications (Khan & Akhtar, 2011).
Organic Chemistry and Reaction Mechanisms
In organic chemistry, the reaction mechanisms involving compounds related to this compound have been a subject of study. For example, Park and Kevill (2011) investigated the solvolysis rates of 2,4,6-trichlorobenzoyl chloride, providing insights into the reaction pathways and solvent effects on these processes (Park & Kevill, 2011).
Mechanism of Action
Target of Action
2,4,5-Trichlorobenzoyl Chloride is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. For example, it is used in the Yamaguchi esterification process, where it interacts with carboxylic acids and alcohols to form esters .
Mode of Action
In the Yamaguchi esterification process, this compound acts as an acylating agent . It reacts with a carboxylic acid to form a mixed anhydride intermediate. This intermediate then reacts with an alcohol to form the desired ester, releasing a molecule of 2,4,5-Trichlorobenzoic acid as a byproduct .
Biochemical Pathways
As a synthetic reagent, this compound doesn’t directly participate in any biochemical pathways. For instance, it has been used in the synthesis of pyrazinamide analogues, which have shown activity against Mycobacterium tuberculosis .
Result of Action
The primary result of this compound’s action is the formation of esters from carboxylic acids and alcohols in the Yamaguchi esterification process . These esters can be used as intermediates in the synthesis of a wide variety of organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is moisture-sensitive and can react with water to form 2,4,5-Trichlorobenzoic acid . Therefore, it must be stored and used under dry conditions . The temperature and solvent used in the reaction can also affect its reactivity and the yield of the esterification process .
Safety and Hazards
2,4,5-Trichlorobenzoyl Chloride is classified as an irritant and is moisture sensitive . It is incompatible with strong bases . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers The compound has been discussed in various papers. For instance, it was first prepared by Yamaguchi from 2,4,6-trichloroaniline . Another paper discusses its use in the synthesis of pyrazinamide analogues .
Biochemical Analysis
Biochemical Properties
The biochemical properties and interactions of 2,4,5-Trichlorobenzoyl Chloride are not well-documented in the literature. It is known that chlorinated aromatic compounds can participate in a variety of biochemical reactions, often acting as electrophiles. They can interact with various biomolecules, including enzymes and proteins, through mechanisms such as nucleophilic substitution or oxidation .
Cellular Effects
It is known that chlorinated compounds can cause cellular damage and disrupt cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that chlorinated compounds can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that chlorinated compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that chlorinated compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
Chlorinated compounds can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that chlorinated compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that chlorinated compounds can be directed to specific compartments or organelles .
properties
IUPAC Name |
2,4,5-trichlorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONFTDXNVIOQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

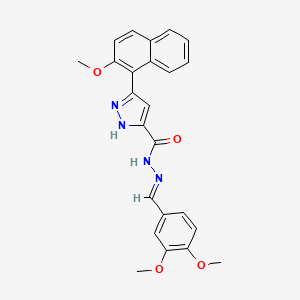

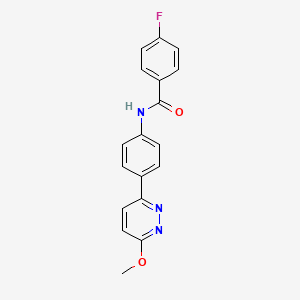
![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)


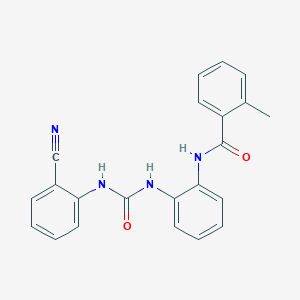


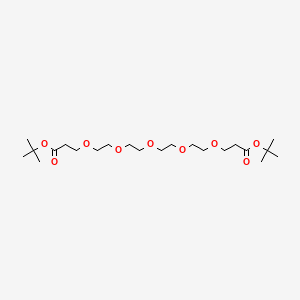

![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)
